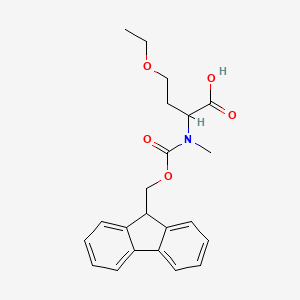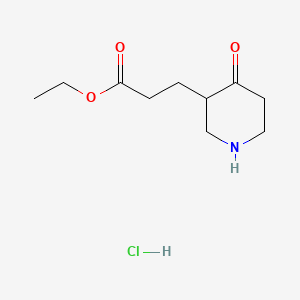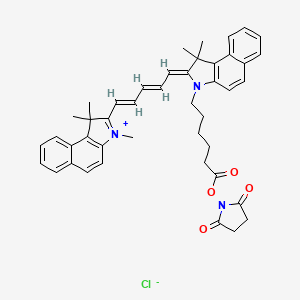
2,2-Bis(hydroxymethyl-d2)propionic-3,3,3-d3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 ist eine deuterierte Form der 2,2-Bis(Hydroxymethyl)propionsäure. Diese Verbindung zeichnet sich durch das Vorhandensein von Deuteriumatomen aus, die Isotope von Wasserstoff sind. Die Deuteriummarkierung macht sie besonders nützlich in verschiedenen wissenschaftlichen Forschungsanwendungen, einschließlich Studien, die die Kernmagnetresonanz (NMR)-Spektroskopie und die Massenspektrometrie betreffen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 beinhaltet typischerweise die Deuterierung von 2,2-Bis(Hydroxymethyl)propionsäure. Dieser Prozess kann durch die Verwendung von deuterierten Reagenzien wie deuteriertem Formaldehyd und deuteriertem Wasser erreicht werden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Einlagerung von Deuteriumatomen an den gewünschten Positionen zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 beinhaltet die großtechnische Synthese unter Verwendung ähnlicher deuterierter Reagenzien. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst oft mehrere Schritte der Reinigung und Kristallisation, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, um Ester oder Ether zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Säurechloride oder Alkylhalogenide werden häufig für Veresterungs- oder Veretherungsreaktionen verwendet.
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Ketonen.
Reduktion: Bildung von primären oder sekundären Alkoholen.
Substitution: Bildung von Estern oder Ethern.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese von hyperverzweigten Polymeren und Dendrimeren verwendet.
Biologie: Wird in der Untersuchung von Stoffwechselwegen und Enzymmechanismen durch Isotopenmarkierung verwendet.
Medizin: Wird in Arzneimittelträgersystemen und als Bestandteil bei der Synthese von Pharmazeutika eingesetzt.
Industrie: Wird bei der Herstellung von Beschichtungen, Klebstoffen und Harzen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Deuteriumatome verleihen einzigartige Eigenschaften, die die Reaktionskinetik und Stabilität beeinflussen können. In biologischen Systemen kann die Verbindung verwendet werden, um Stoffwechselwege zu verfolgen und enzymkatalysierte Reaktionen zu untersuchen. Die Hydroxyl- und Carboxylgruppen ermöglichen vielseitige chemische Modifikationen, was sie zu einem wertvollen Werkzeug in der synthetischen Chemie macht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Bis(Hydroxymethyl)propionsäure: Die nicht deuterierte Form, die häufig in ähnlichen Anwendungen verwendet wird.
Dimethylolpropionsäure: Eine weitere verwandte Verbindung mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
Die Einlagerung von Deuteriumatomen in 2,2-Bis(Hydroxymethyl-d2)propionsäure-3,3,3-d3 bietet einzigartige Vorteile in Forschungsanwendungen. Die Deuteriummarkierung erhöht die Stabilität der Verbindung und ermöglicht detaillierte Studien mit NMR und Massenspektrometrie. Dies unterscheidet sie von ihren nicht deuterierten Gegenstücken und anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoic acid |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
InChI-Schlüssel |
PTBDIHRZYDMNKB-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])O)C([2H])([2H])O |
Kanonische SMILES |
CC(CO)(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


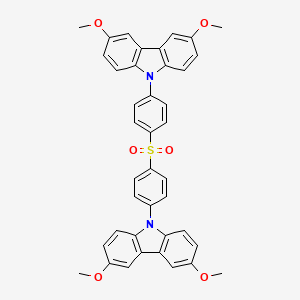
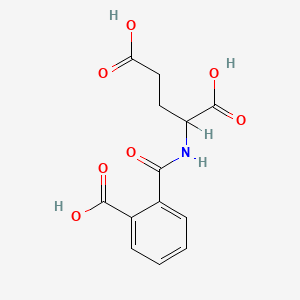
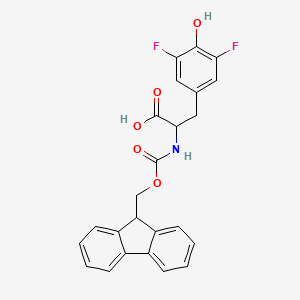
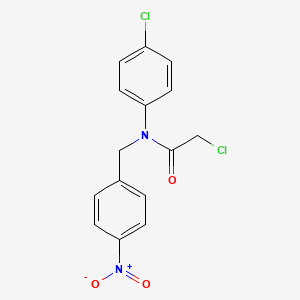

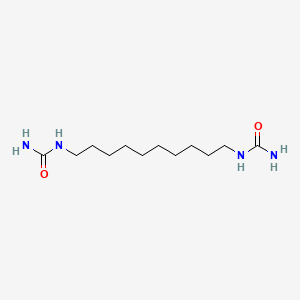
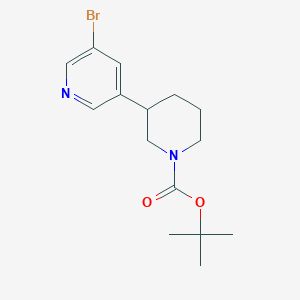
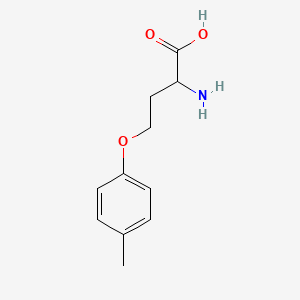
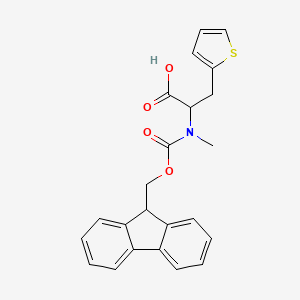
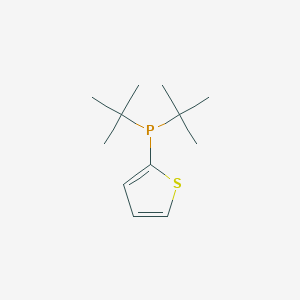
![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)
